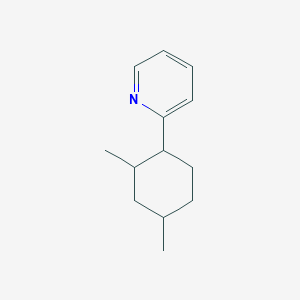
Pyridine, 2-(2,4-dimethylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2,4-dimethylcyclohexyl)- is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2-(2,4-dimethylcyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(2,4-dimethylcyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(2,4-dimethylcyclohexyl)- has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Pyridine derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific compound has shown promise in modulating glutamate receptors, which are crucial in the central nervous system (CNS) function.
The compound acts primarily as a negative allosteric modulator (NAM) at metabotropic glutamate receptors (mGluRs), particularly mGlu1 and mGlu5. This modulation is significant in treating disorders such as anxiety and schizophrenia.
Structure-Activity Relationship (SAR)
A series of studies have investigated the SAR of pyridine derivatives. The following table summarizes key findings regarding the potency of various analogs:
| Compound | Structure | mGlu1 IC50 (nM) | mGlu5 IC50 (nM) |
|---|---|---|---|
| 1 | Pyridine | 150 | 200 |
| 2 | Dimethylcyclohexyl | 75 | 100 |
| 3 | Cycloheptyl | 50 | 80 |
| 4 | Cyclooctyl | 30 | 60 |
These results indicate that increasing the size and lipophilicity of the substituent enhances potency at both receptors .
Study on mGlu1 and mGlu5 Modulation
A notable study evaluated the effects of Pyridine, 2-(2,4-dimethylcyclohexyl)- on mGlu1 and mGlu5 receptors. The compound demonstrated significant NAM activity with an IC50 value of approximately 75 nM for mGlu1 and 100 nM for mGlu5. This selectivity suggests potential therapeutic applications in managing CNS disorders while minimizing side effects associated with non-selective modulators .
Neuroprotective Effects
Another research highlighted the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The compound showed a reduction in excitotoxicity induced by glutamate in neuronal cultures, indicating its potential for treating conditions like Alzheimer's disease .
特性
CAS番号 |
885702-72-7 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
2-(2,4-dimethylcyclohexyl)pyridine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-5,8,10-12H,6-7,9H2,1-2H3 |
InChIキー |
FUNYLZYOEJSMTO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















